molecular formula C15H17OSi B14800493 CID 21115316

CID 21115316

Cat. No.: B14800493
M. Wt: 241.38 g/mol
InChI Key: VPKQCHTXIWZHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, due to the absence of direct data in the evidence, its exact structure, synthesis, or applications cannot be definitively confirmed.

Properties

Molecular Formula

C15H17OSi

Molecular Weight

241.38 g/mol

InChI

InChI=1S/C15H17OSi/c1-2-16-13-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

VPKQCHTXIWZHSM-UHFFFAOYSA-N

Canonical SMILES

CCOC[Si](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 21115316 involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of organic solvents and reagents under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: CID 21115316 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.

Scientific Research Applications

CID 21115316 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 21115316 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such a comparison, extrapolated from analogous cases:

Structural Comparison

and highlight structural overlays and 2D/3D alignment as critical tools for comparing compounds. For example:

  • Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid backbone but differ in hydroxylation patterns, affecting substrate specificity in bile acid transporters .
  • Betulin (CID 72326) and betulinic acid (CID 64971) differ by a carboxylic acid group, altering their inhibitory potency against enzymes like HIV-1 protease .

A hypothetical comparison of CID 21115316 with similar compounds would require:

3D overlays to assess steric and electronic similarities.

Functional group analysis to identify key pharmacophores or reactive sites.

Functional and Pharmacological Comparison

and emphasize physicochemical properties (e.g., solubility, log P, bioavailability) and bioactivity metrics (e.g., IC₅₀, EC₅₀) as critical comparison parameters. For instance:

  • Irbesartan (CID 3749) , an angiotensin II receptor antagonist, has a log P of 4.5, favoring membrane permeability, whereas troglitazone (CID 5591) , a PPARγ agonist, has a higher log P (6.2), impacting its metabolic stability .

If This compound were a drug-like molecule, its comparison might involve:

Property This compound Reference Compound Impact on Activity
Molecular Weight Not available e.g., CID 57416287 Affects BBB penetration
Log P Not available e.g., CID 12594 Influences solubility
IC₅₀ Not available e.g., CID 5469634 Determines inhibitory potency

Substrate/Inhibitor Specificity

and suggest that compounds like DHEAS (CID 12594) and ginkgolic acid (CID 5469634) exhibit distinct substrate preferences for transporters or enzymes. For example:

  • DHEAS is sulfated, enabling selective interaction with sulfotransferases, while ginkgolic acid relies on alkyl chains for hydrophobic binding .

A comparison of This compound would require enzymatic assays or docking studies to map its binding affinity relative to analogs.

Research Findings and Limitations

The evidence lacks specific data on This compound , but it provides templates for systematic comparisons:

Spectral and Synthetic Data : Per and , new compounds require NMR, MS, and elemental analysis for validation.

Biological Assays : and stress the need for dose-response curves and statistical validation of bioactivity.

Database Cross-Referencing : and recommend using tools like PubChem, ChEMBL, and Scopus to identify structurally similar compounds.

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